molecular formula C12H10F3NS B2917953 3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline CAS No. 2580211-31-8

3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline

Cat. No. B2917953
CAS RN: 2580211-31-8
M. Wt: 257.27
InChI Key: PQGPFHAIZFWNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline” is a chemical compound that belongs to the class of organic compounds known as anilines . It has a molecular formula of CHFNOS .


Synthesis Analysis

The synthesis of this compound might involve several steps, including the reaction between a substituted aniline and an oxazinone . The functionalization of the 5-position could be achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiophene ring attached to an aniline group . The thiophene ring carries a trifluoromethyl group, which is a functional group that has the formula -CF3 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could include nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which makes subsequently the nucleophilic substitution by a fluoride possible .

Scientific Research Applications

Corrosion Inhibition

One notable application of thiophene derivatives, similar to 3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline, is in the field of corrosion inhibition. A study by Daoud et al. (2014) explored the inhibiting action of a synthesized thiophene Schiff base on the corrosion of mild steel X52 in acidic environments. This research demonstrated that such compounds could serve as efficient corrosion inhibitors, with their effectiveness increasing alongside the inhibitor concentration. The adsorption of the compound on the mild steel surface was found to obey Langmuir’s adsorption isotherm, suggesting a well-organized monolayer formation on the metal surface (Daoud et al., 2014).

Electrochromic Materials

Another area of application is in the development of electrochromic materials. Research by Li et al. (2017) into donor–acceptor systems incorporating thiophene derivatives showcased the synthesis of highly stable conducting polymers. These polymers exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).

Organic Electroluminescent Devices

In the realm of organic electroluminescence, a novel class of color-tunable emitting amorphous molecular materials with bipolar character, including thiophene derivatives, has been designed and synthesized. These materials exhibit intense fluorescence emission and form stable amorphous glasses with high glass-transition temperatures. They serve as excellent emitting materials for organic electroluminescent (EL) devices, emitting multicolor light, including white, and function as good host materials for emissive dopants, permitting color tuning and leading to higher performance (Doi et al., 2003).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities are also significant applications. A study by Yolal et al. (2012) on eperezolid-like molecules, derived from aniline compounds including thiophene derivatives, demonstrated that these compounds possess high anti-Mycobacterium smegmatis activity. This research provides a foundation for developing new antimicrobial agents (Yolal et al., 2012).

Schiff Base Complexes and Metal Coordination

Lastly, the synthesis, characterization, and application in metal coordination chemistry of Schiff base complexes derived from thiophene-aniline compounds have been explored. Research by Osowole (2011) into metal(II) thiophenyl Schiff base complexes revealed insights into their magnetic and thermal properties, highlighting their potential in various applications including catalysis and materials science (Osowole, 2011).

Future Directions

Thiophene-based analogs, such as “3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on further exploring the synthesis, properties, and applications of these compounds .

properties

IUPAC Name

3-methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NS/c1-7-2-8(4-9(16)3-7)10-5-17-6-11(10)12(13,14)15/h2-6H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGPFHAIZFWNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CSC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.